molecular formula C21H24N2O5 B2940636 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 383892-87-3

1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2940636
CAS No.: 383892-87-3
M. Wt: 384.432
InChI Key: JGFVIEWYWFHKOT-UHFFFAOYSA-N
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Description

1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes two dimethoxyphenyl groups and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dimethoxyphenyl precursors, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the introduction of the ethanone group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with similar compounds such as:

  • 1-(3,4-Dimethoxyphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 1-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

These compounds share similar structural features but differ in the position of the dimethoxy groups on the phenyl rings. The uniqueness of this compound lies in its specific arrangement of functional groups, which may result in distinct biological activities and chemical reactivity.

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 5.55 μM to 10 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory properties of this pyrazole derivative have also been investigated:

  • In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects by reducing paw edema in carrageenan-induced inflammation models. The results indicated a dose-dependent response with effective doses comparable to indomethacin, a standard anti-inflammatory drug .
  • Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the suppression of COX enzymes .

Antimicrobial Activity

Additionally, antimicrobial properties have been observed:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 15-30 µg/mL .
  • Fungal Activity : Preliminary tests also indicated antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

  • Substituents Influence : The presence of dimethoxyphenyl groups enhances lipophilicity and interaction with target proteins, improving bioavailability and efficacy .
  • Pyrazole Core Importance : The pyrazole ring is crucial for maintaining biological activity; modifications to this core significantly affect potency and selectivity towards various biological targets .

Data Summary Table

Biological ActivityCell Line / ModelIC50 / MICReference
AnticancerMCF-75.55 μM
HCT-11610 μM
Anti-inflammatoryCarrageenan-induced edemaEffective dose comparable to indomethacin
AntimicrobialS. aureus15 µg/mL
E. coli30 µg/mL
C. albicansNot specified

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptosis markers such as cleaved PARP and caspase activation.
  • Anti-inflammatory Effects in Animal Models : In a controlled experiment involving rat models, administration of the compound resulted in a marked reduction in inflammatory markers in serum after carrageenan injection.

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(24)23-17(15-7-6-8-19(26-3)21(15)28-5)12-16(22-23)14-9-10-18(25-2)20(11-14)27-4/h6-11,17H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFVIEWYWFHKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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